19R-hydroxy-PGA2

Übersicht

Beschreibung

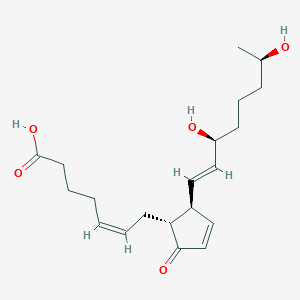

19R-hydroxy-PGA2, also known as 9-oxo-15S,19R-dihydroxy-5Z,10Z,13E-prostatrienoic acid, is a prostanoid . It is also referred to as 19 ®-hydroxy-Prostaglandin A2 .

Synthesis Analysis

19®-hydroxy Prostaglandin A2 is a non-enzymatic dehydration metabolite of 19®-hydroxy PGE2, found in semen . It is detected by mass spectrometry in seminal vesicles and vas deferens .Molecular Structure Analysis

The molecular formula of 19R-hydroxy-PGA2 is C20H30O5 . The exact mass is 350.20932405 g/mol . The structure includes a cyclopentane ring and two alkenyl chains .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 19R-hydroxy-PGA2 .Physical And Chemical Properties Analysis

19R-hydroxy-PGA2 has a molecular weight of 350.4 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 12 rotatable bonds . The topological polar surface area is 94.8 Ų .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Polymer Characteristics

Poly (glycerol adipate) (PGA), which is related to 19R-hydroxy-PGA2, can be produced enzymatically. This method yields a polymer with low molar mass and hydrophilic characteristics due to its pendant hydroxyl group. This process is advantageous for potential pharmaceutical applications due to its ability to produce a range of structures, making PGA a useful biodegradable polymer platform for engineering solid dispersions or nanoparticles in healthcare (Taresco et al., 2016).

Hydroxylation by Liver Microsomal Monooxygenase

The hydroxylation of prostaglandins, such as PGA1 and PGE1, primarily at the m-1 position to yield 19-hydroxy and 20-hydroxy derivatives, is catalyzed by guinea pig liver microsomes. This process involves a typical monooxygenase system and has implications for understanding the metabolism and function of prostaglandins, including 19R-hydroxy-PGA2 (Kupfer et al., 1978).

Biomedical Applications of PGA Polymers

PGA polymers, which include derivatives like 19R-hydroxy-PGA2, are extensively used in biomedical applications. Their biocompatible, bioresorbable nature, along with their approval by the US FDA for clinical use, make them suitable for use in medicine, pharmacy, and various other sectors. This encompasses areas such as controlled drug delivery systems, sutures, implants, and orthopedics (Lipsa et al., 2010).

Gene Expression in Human Seminal Vesicles

A study on gene expression in human seminal vesicles revealed the presence of a novel cytochrome P450 (CYP4F8), which is likely involved in the formation of 19R-hydroxyprostaglandins, major components of human seminal fluid. This finding is significant for understanding the biochemical pathways in reproductive biology and the role of 19R-hydroxy-PGA2 and similar compounds (Bylund et al., 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11-18,21-22H,3,5-10H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,16+,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYQCXVUMLSFHM-HCLDBPGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19R-hydroxy-PGA2 | |

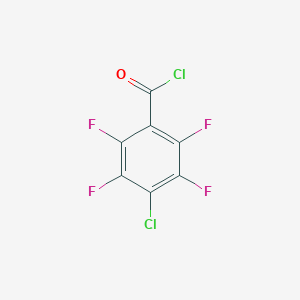

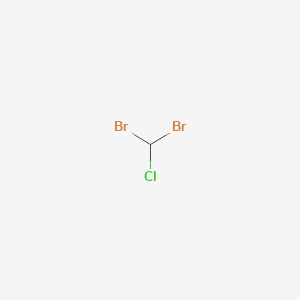

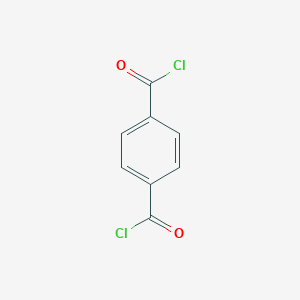

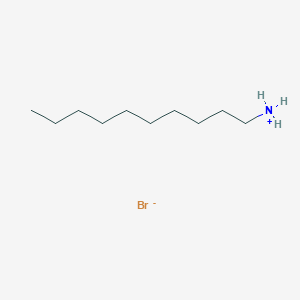

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

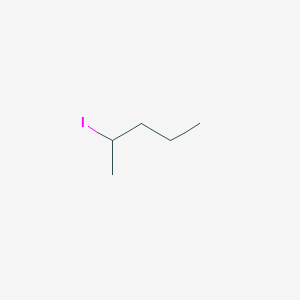

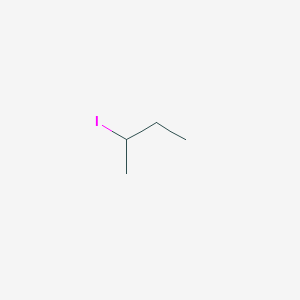

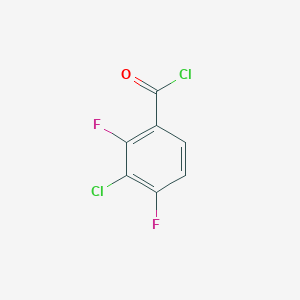

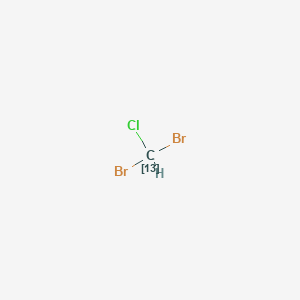

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)